3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
CAS No.: 862809-35-6
Cat. No.: VC7363385
Molecular Formula: C21H16ClN3O2S
Molecular Weight: 409.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862809-35-6 |
|---|---|
| Molecular Formula | C21H16ClN3O2S |
| Molecular Weight | 409.89 |
| IUPAC Name | 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C21H16ClN3O2S/c22-17-15-7-3-4-8-16(15)28-18(17)19(26)23-21-25-24-20(27-21)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,23,25,26) |
| Standard InChI Key | IKGYKFBSOROUMX-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Introduction
3-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound featuring a benzamide core substituted with a chloro group and an oxadiazole ring, which is connected to a tetrahydronaphthalene moiety. This unique structural arrangement suggests potential applications in medicinal chemistry and materials science due to its interesting electronic properties and biological activities.
Structural Features
The compound's molecular structure includes:
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Benzamide Core: Provides a basic framework for the molecule.
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Chloro Group: Located at a specific position, potentially influencing reactivity and biological properties.
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Oxadiazole Ring: Known for its role in various biological activities, often utilized in pharmaceutical development.
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Tetrahydronaphthalene Moiety: Contributes to the compound's unique electronic and steric properties.
Synthesis
The synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Potential Applications
Given its structural complexity and the presence of an oxadiazole ring, this compound is speculated to have potential applications in drug design, particularly targeting specific enzymes or receptors involved in disease pathways. The oxadiazole moiety is often associated with anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | Benzamide core, chloro group, oxadiazole ring, tetrahydronaphthalene moiety | Potential anti-inflammatory and anticancer properties |
| 3-Fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | Fluorine instead of chlorine | Potentially different biological activity due to fluorine's electronegativity |
| N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide | Different aromatic substituents | May exhibit different receptor binding profiles |
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